N-(sec-Butyl)cyclopropanamine is a cyclopropane derivative featuring a sec-butyl group attached to a cyclopropanamine structure. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. Cyclopropanamines are characterized by their three-membered ring, which contributes to their reactivity and interaction with biological systems.
The compound can be synthesized through various chemical methods, primarily involving cyclopropanation techniques. These methods often utilize starting materials such as β-nitroalcohols or other nitrogen-containing precursors. The synthesis of N-(sec-Butyl)cyclopropanamine has been documented in patent literature and scientific publications, highlighting its relevance in pharmaceutical applications.
N-(sec-Butyl)cyclopropanamine belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of the sec-butyl group. Additionally, it is classified under cyclopropane derivatives, which are known for their unique strain and reactivity patterns.
The synthesis of N-(sec-Butyl)cyclopropanamine can be achieved through several methods:
A notable method involves the use of β-nitroalcohols, which undergo intramolecular reactions to form cyclopropanes. The subsequent reduction of these intermediates yields cyclopropanamines with specific configurations. For example, the transformation of β-nitroalcohols into nitrocyclopropanes followed by reduction can generate high yields of N-(sec-Butyl)cyclopropanamine with a favorable trans/cis ratio .
N-(sec-Butyl)cyclopropanamine features a three-membered cyclopropane ring bonded to a sec-butyl group and an amine functional group. The molecular formula can be represented as CHN.
N-(sec-Butyl)cyclopropanamine participates in various chemical reactions typical for amines and cyclopropane derivatives:
The reactivity profile is influenced by the strain in the cyclopropane ring, which can facilitate certain types of chemical transformations that are less favorable for larger ring structures .
The mechanism of action for N-(sec-Butyl)cyclopropanamine primarily involves its interaction with biological targets such as receptors or enzymes. The unique structure allows for specific binding interactions that may lead to pharmacological effects.
Studies on similar compounds suggest that the binding affinity and efficacy can be significantly influenced by the steric and electronic properties imparted by the sec-butyl group and the cyclopropane moiety .
Relevant analyses indicate that the compound exhibits typical behavior for secondary amines, including reactivity towards electrophiles and potential for hydrogen bonding .
N-(sec-Butyl)cyclopropanamine has potential applications in:
Research continues to explore its utility in various fields, particularly in developing new therapeutic agents targeting specific biological pathways .
The integration of a cyclopropylamine moiety into organic compounds confers distinctive structural and electronic properties that enhance bioactivity. N-(sec-Butyl)cyclopropanamine (CAS: 77600-78-3; C₇H₁₅N) exemplifies this principle, featuring a strained three-membered cyclopropyl ring bonded directly to the amine nitrogen. This configuration creates:
Table 1: Key Structural Properties of N-(sec-Butyl)cyclopropanamine
Property | Value/Descriptor | Biological Significance |
---|---|---|
Molecular Formula | C₇H₁₅N | Balanced lipophilicity (LogP ~2.0-2.5)* |
CAS Registry | 77600-78-3 | Unique identifier for pharmacological databases |
SMILES Notation | CCC(NC1CC1)C | Specifies atomic connectivity & stereochemistry |
Cyclopropane Bond Angle | ~60° | Enhanced binding affinity via ring strain |
Chiral Centers | 1 (sec-butyl carbon) | Enables enantiomer-specific bioactivity |
*Estimated from structural analogs [2] [8]
The sec-butyl group (─CH(CH₃)CH₂CH₃) in N-(sec-butyl)cyclopropanamine critically balances lipophilicity and metabolic stability:
Table 2: Impact of Alkyl Substituents on Pharmacokinetic Properties
Amine Structure | Relative LogP* | Metabolic Stability | Bioavailability (Rodent) |
---|---|---|---|
N-Cyclopropyl (reference) | 1.8 | High | 65% |
N-(n-butyl) | 2.1 | Moderate | 42% |
N-(tert-butyl) | 2.7 | Low | 28% |
N-(sec-butyl) | 2.3 | High | 58% |
*Calculated values for cyclopropanamine derivatives [6] [8]
The strategic incorporation of cyclopropane rings into bioactive molecules has evolved over decades:
Synthetic Advancements: Early routes to N-(sec-butyl)cyclopropanamine involved reductive amination of cyclopropanone with sec-butylamine (low yields). Modern methods employ:
Table 3: Key Cyclopropanamine-Containing Therapeutics
Compound Class | Therapeutic Target | Role of Cyclopropylamine | Clinical Status |
---|---|---|---|
Tranylcypromine | MAO enzyme | Irreversible inhibition via ring strain | Approved (1959) |
FLT3 Inhibitors | Tyrosine kinase | Enhanced mutant kinase binding affinity | Phase III |
LSD1 Inhibitors | Epigenetic demethylase | Disruption of LSD1-CoREST protein interaction | Preclinical |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2